molecular formula C22H26FN3O2 B1208074 N4-(5-(4-Fluorophenoxy)-6-methoxy-4-methyl-8-quinolinyl)-1,4-pentanediamine CAS No. 80061-25-2

N4-(5-(4-Fluorophenoxy)-6-methoxy-4-methyl-8-quinolinyl)-1,4-pentanediamine

Cat. No. B1208074
CAS RN: 80061-25-2
M. Wt: 383.5 g/mol
InChI Key: PUTKXMDXVJKFKD-UHFFFAOYSA-N
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Description

The compound appears to contain a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are known for their wide range of biological activities and are common in a number of important natural products and pharmaceuticals . The compound also contains a fluorophenoxy group, which suggests that it might have properties similar to other fluorinated organic compounds, which are often used in pharmaceuticals due to their stability and ability to modify the biological activity of molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoline core, followed by the introduction of the fluorophenoxy and methoxy groups. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would likely be complex, with the quinoline group providing a rigid, planar core. The fluorophenoxy and methoxy groups would likely add to this complexity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the quinoline, fluorophenoxy, and methoxy groups. The quinoline group is aromatic and therefore relatively stable, but it can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and lipophilicity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many quinoline derivatives exhibit biological activity and are used as antimicrobial, antifungal, and antitumor agents .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The specific hazards would depend on the compound’s physical and chemical properties .

Future Directions

The future research directions for this compound could be vast, depending on its biological activity. If it shows promising biological activity, it could be further optimized and studied as a potential pharmaceutical agent .

properties

IUPAC Name

4-N-[5-(4-fluorophenoxy)-6-methoxy-4-methylquinolin-8-yl]pentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2/c1-14-10-12-25-21-18(26-15(2)5-4-11-24)13-19(27-3)22(20(14)21)28-17-8-6-16(23)7-9-17/h6-10,12-13,15,26H,4-5,11,24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTKXMDXVJKFKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C(C2=NC=C1)NC(C)CCCN)OC)OC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001000952
Record name N~4~-[5-(4-Fluorophenoxy)-6-methoxy-4-methylquinolin-8-yl]pentane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-(5-(4-Fluorophenoxy)-6-methoxy-4-methyl-8-quinolinyl)-1,4-pentanediamine

CAS RN

80061-25-2
Record name 4-Methyl-5-(4-fluorophenoxy)primaquine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080061252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~4~-[5-(4-Fluorophenoxy)-6-methoxy-4-methylquinolin-8-yl]pentane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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